Butyllithium

Catalog No.
S566451
CAS No.
109-72-8
M.F
C4H9Li
M. Wt
64.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyllithium

CAS Number

109-72-8

Product Name

Butyllithium

IUPAC Name

lithium;butane

Molecular Formula

C4H9Li

Molecular Weight

64.1 g/mol

InChI

InChI=1S/C4H9.Li/c1-3-4-2;/h1,3-4H2,2H3;/q-1;+1

InChI Key

DLEDOFVPSDKWEF-UHFFFAOYSA-N

SMILES

[Li+].CCC[CH2-]

Synonyms

bu-Li, butyllithium

Canonical SMILES

[Li+].CCC[CH2-]

Isomeric SMILES

[Li+].CCC[CH2-]

Strong Base for Deprotonation Reactions

Butyllithium acts as a superbase, meaning it has an exceptionally high pKa (around 50) and readily abstracts protons (H+) from a wide range of weak Brønsted-Lowry acids []. This ability makes it valuable in deprotonation reactions, where it removes a proton from a molecule to generate a carbanion (a negatively charged carbon atom). These carbanions act as nucleophiles, readily attacking other molecules to form new bonds, essential in various organic syntheses [].

For example, butyllithium is used to deprotonate terminal alkynes (compounds with a carbon-carbon triple bond) to generate carbanions, which can then react with various electrophiles (electron-deficient molecules) to form new carbon-carbon bonds []. This reaction is crucial for constructing complex organic molecules and plays a vital role in synthesizing pharmaceuticals, materials, and other products.

Initiator for Anionic Polymerization

Butyllithium excels as an initiator for anionic polymerization, a chain-growth polymerization technique involving negatively charged propagating species []. It readily reacts with dienes (molecules with two double bonds) like butadiene and isoprene, forming carbanions that initiate the polymerization process. These carbanions add to additional monomer units, leading to the formation of long polymer chains [].

This application is crucial in the production of various elastomers (elastic polymers) with valuable properties. For instance, butyllithium is widely used to manufacture polybutadiene, a key component of synthetic rubber used in tires, and styrene-butadiene-styrene (SBS) block copolymers, utilized in adhesives and other applications [].

Synthesis of Organometallic Compounds

Butyllithium serves as a valuable tool for synthesizing other organometallic compounds, which contain carbon-metal bonds. Its strong basicity allows it to deprotonate various organic molecules, generating carbanions that can react with metal halides to form new carbon-metal bonds [].

Butyllithium is an organolithium compound with the molecular formula C4H9Li\text{C}_4\text{H}_9\text{Li} and a molecular weight of approximately 64.055 g/mol. It is a colorless to pale yellow liquid, highly reactive, and primarily used as a strong base and nucleophile in organic synthesis. Butyllithium exists in various forms, including n-butyllithium and tert-butyllithium, each exhibiting unique properties and reactivity patterns. The compound's CAS Registry Number is 109-72-8, indicating its widespread recognition in chemical databases .

n-BuLi is a highly hazardous compound due to several factors:

  • Flammability: Pyrophoric and ignites spontaneously in air.
  • Reactivity: Reacts violently with water, releasing flammable hydrogen gas and n-butane.
  • Skin and Eye Corrosivity: Causes severe skin and eye burns upon contact.
  • Toxicity: Exposure to n-BuLi fumes can be toxic, causing respiratory problems.

Due to these hazards, n-BuLi requires specialized training and equipment for safe handling. Researchers must wear appropriate personal protective equipment (PPE) like gloves, goggles, and respirators when working with n-BuLi [].

Due to its strong basicity and nucleophilicity:

  • Deprotonation Reactions: It can deprotonate carbon acids, facilitating the formation of carbanions. For example:
    C4H9Li+RHC4H10+R Li\text{C}_4\text{H}_9\text{Li}+R-H\rightarrow \text{C}_4\text{H}_{10}+R\text{ Li}
    This reaction is useful for generating organolithium reagents from hydrocarbons .
  • Lithium-Halogen Exchange: Butyllithium can react with organic bromides and iodides to form corresponding organolithium derivatives:
    C4H9Li+R XC4H9X+R Li\text{C}_4\text{H}_9\text{Li}+\text{R X}\rightarrow \text{C}_4\text{H}_9\text{X}+\text{R Li}
    This method is particularly valuable for synthesizing aryllithium compounds .
  • Carbolithiation: It adds to activated terminal alkenes, such as styrene, producing new organolithium compounds:
    C4H9Li+CH2=CHC6H5C4H9CH2CH(Li)C6H5\text{C}_4\text{H}_9\text{Li}+\text{CH}_2=\text{CH}-\text{C}_6\text{H}_5\rightarrow \text{C}_4\text{H}_9-\text{CH}_2-\text{CH}(\text{Li})-\text{C}_6\text{H}_5
    This reaction underpins its application in polymer production, such as polystyrene .
  • Thermal Decomposition: When heated, butyllithium can undergo β-hydride elimination, yielding lithium hydride and butene:
    C4H9Li+ΔLiH+CH3CH2CH=CH2\text{C}_4\text{H}_9\text{Li}+Δ\rightarrow \text{LiH}+\text{CH}_3\text{CH}_2\text{CH}=\text{CH}_2
    This reaction highlights the compound's instability at elevated temperatures .

Butyllithium is typically synthesized by reacting butyl halides (butyl bromide or butyl chloride) with lithium metal. The general reaction is as follows:
2Li+C4H9XC4H9Li+LiX2\text{Li}+\text{C}_4\text{H}_{9}\text{X}\rightarrow \text{C}_4\text{H}_{9}\text{Li}+\text{LiX}
where X=X= Cl or Br. The reaction is conducted in solvents like diethyl ether or benzene to facilitate the formation of a homogeneous solution .

n-ButyllithiumLinearStrong basePolymer synthesistert-ButyllithiumTetrahedral clusterStronger baseOrganic synthesiss-ButyllithiumSterically hinderedVery strong baseDeprotonation reactions

Uniqueness of Butyllithium

Butyllithium's linear structure allows for different reactivity compared to sterically hindered variants like tert-butyllithium, which exists primarily as a tetramer. This structural difference influences their reactivity profiles and applications in organic synthesis .

Recent studies have focused on the interaction of butyllithium with various substrates in metalation reactions. For instance, it has been observed that large excesses of butyllithium are often required due to the formation of aggregates that consume the reagent without participating in desired reactions. Advanced techniques such as NMR spectroscopy have been utilized to elucidate these interactions and optimize reaction conditions .

Physical Description

Liquid

UNII

09W9A6B8ZC

GHS Hazard Statements

Aggregated GHS information provided by 180 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 55 of 180 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 125 of 180 companies with hazard statement code(s):;
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H260 (97.6%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H302 (28.8%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (28.8%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (55.2%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

109-72-8

Wikipedia

N-butyllithium

Use Classification

Fire Hazards -> Flammable - 4th degree, Reactive - 2nd degree

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Rubber product manufacturing
Lithium, butyl-: ACTIVE

Dates

Modify: 2023-08-15
Perez et al. Catalytic asymmetric carbon-carbon bond formation via allylic alkylations with organolithium compounds. Nature Chemistry, doi: 10.1038/nchem.1009, published online 13 March 2011 http://www.nature.com/nchem

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